molecular formula C29H23F2N3O2S2 B2793958 2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 671200-59-2

2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2793958
CAS No.: 671200-59-2
M. Wt: 547.64
InChI Key: PSGZDWBROXFCIL-UHFFFAOYSA-N
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Description

Structurally, it features:

  • A thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2.
  • A 1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole moiety linked via a sulfanyl-oxoethyl bridge.

Patents highlight its role in TRPA1 inhibition for treating pain and inflammatory disorders .

Properties

IUPAC Name

2-[2-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F2N3O2S2/c1-4-12-33-28(36)26-22(19-8-6-5-7-9-19)15-37-27(26)32-29(33)38-16-25(35)21-13-17(2)34(18(21)3)24-14-20(30)10-11-23(24)31/h4-11,13-15H,1,12,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZDWBROXFCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thienopyrimidine core, followed by the introduction of the difluorophenyl and pyrrole groups. The final step involves the formation of the sulfanyl linkage and the prop-2-enyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents (Pyrrole/Thienopyrimidinone) Molecular Weight (g/mol) Primary Activity
Target Compound Thieno[2,3-d]pyrimidin-4-one 2,5-difluorophenyl; 5-phenyl, 3-allyl ~566.6* TRPA1 inhibition
2-[(2-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 4-chloro-3-(trifluoromethyl)phenyl; 3,5-diphenyl ~673.1 Not specified (Structural analogue)
2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2-methoxyethyl; 5-methylfuran ~590.7 Unknown (Research compound)
1H-Thieno[2,3-d]pyrimidin-4-one derivatives Thieno[2,3-d]pyrimidin-4-one Varied (e.g., methyl, phenyl, halogenated groups) 300–600 Casein kinase 2 (CK2) inhibition

*Calculated based on molecular formula.

(a) TRPA1 Inhibition

  • The target compound shares a thieno[2,3-d]pyrimidin-4-one core with Boehringer Ingelheim’s patented TRPA1 inhibitors, which demonstrate nanomolar IC50 values in preclinical models .
  • Structural determinants for activity :
    • Fluorine substituents (e.g., 2,5-difluorophenyl) enhance binding affinity via hydrophobic interactions and electron-withdrawing effects.
    • Allyl group at position 3 improves metabolic stability compared to shorter alkyl chains .

Biological Activity

The compound 2-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidin core with multiple functional groups that may contribute to its biological activity. The presence of the pyrrole ring and difluorophenyl group suggests possible interactions with various biological targets.

The exact mechanism of action for this compound is not fully elucidated in the literature; however, similar compounds have shown interactions with enzymes and receptors involved in various metabolic pathways. The structural components imply potential inhibition of certain enzymes or modulation of receptor activities, which could lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to suppress cell growth in various cancer cell lines. A study demonstrated that a related compound increased intracellular adenosine triphosphate (ATP) levels while suppressing growth in monoclonal antibody production systems . This suggests that the compound may enhance metabolic activity while inhibiting proliferation in cancer cells.

Antimicrobial Properties

Compounds containing thieno[2,3-d]pyrimidine structures have been reported to possess antimicrobial activities. The interaction of these compounds with microbial targets can disrupt cellular processes, leading to cell death. Further research is necessary to evaluate the specific antimicrobial efficacy of the compound .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have shown selective inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases . The inhibition profile could provide insights into its potential use in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindings
Cell Culture Studies Demonstrated increased ATP levels and suppressed growth in monoclonal antibody production systems .
Anticancer Screening Related compounds showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Enzyme Activity Assays Compounds with similar structures exhibited selective inhibition against cholinesterases, suggesting a potential role in neuroprotection .

Future Directions

Research on this compound should focus on:

  • In Vivo Studies : Assessing the biological activity in animal models to understand pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity and toxicity.

Q & A

What are the key synthetic strategies for preparing this thieno[2,3-d]pyrimidin-4-one derivative?

Basic
The synthesis typically involves multi-step reactions, starting with the assembly of the thieno[2,3-d]pyrimidin-4-one core. Critical steps include:

  • Thioether linkage formation : Reacting a mercapto-substituted intermediate with a 2-oxoethyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group .
  • Pyrrole ring functionalization : Coupling the 1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Allyl group incorporation : Using prop-2-en-1-yl bromide in the presence of a base (e.g., NaH) to alkylate the pyrimidine nitrogen .
    Purification often requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

How is the structure of this compound confirmed post-synthesis?

Basic
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to electronegative groups (e.g., fluorine atoms on the difluorophenyl ring) and confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or substituent positioning, particularly for the pyrrole and thienopyrimidine rings .

What functional groups are critical for its biological activity?

Basic
Key functional groups influencing activity include:

  • Thieno[2,3-d]pyrimidin-4-one core : Acts as a scaffold for binding to kinase or enzyme active sites .
  • 2,5-Difluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
  • Allyl (prop-2-en-1-yl) substituent : Modulates steric interactions with target proteins .
  • Sulfanyl linker : Facilitates hydrogen bonding or hydrophobic interactions in biological systems .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Yield optimization involves:

  • Temperature control : Maintaining 60–80°C during coupling reactions to balance reaction rate and side-product formation .
  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
  • Inert atmosphere : Using argon or nitrogen to prevent oxidation of sensitive intermediates (e.g., thiol groups) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

What computational methods predict its interactions with biological targets?

Advanced
Computational approaches include:

  • Molecular docking : Simulates binding poses with kinases (e.g., EGFR) using software like AutoDock Vina, focusing on the thienopyrimidine core’s fit into ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine position) with IC₅₀ values from enzymatic assays .

How can contradictions in spectral data (e.g., NMR peak splitting) be resolved?

Advanced
Strategies to resolve spectral ambiguities:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates ¹H-¹³C signals, clarifying splitting due to diastereotopic protons .
  • Variable-temperature NMR : Identifies dynamic effects (e.g., ring puckering in the thienopyrimidine system) .
  • Isotopic labeling : Synthesizes deuterated analogs to simplify complex splitting patterns .

What structure-activity relationship (SAR) findings guide its pharmacological potential?

Advanced
SAR insights from analogous compounds:

  • Fluorine substitution : 2,5-Difluorophenyl enhances potency >10-fold compared to non-fluorinated analogs in kinase inhibition assays .
  • Allyl vs. alkyl chains : The prop-2-en-1-yl group improves solubility without compromising target affinity .
  • Sulfanyl linker length : Shorter linkers (e.g., –CH₂– vs. –CH₂CH₂–) reduce off-target interactions in cytotoxicity screens .

How is compound stability assessed under physiological conditions?

Advanced
Stability studies involve:

  • pH-dependent degradation : Incubating the compound in buffers (pH 1–10) and monitoring degradation via HPLC at 37°C .
  • Photostability : Exposing to UV light (λ = 254 nm) to assess thienopyrimidine ring integrity .
  • Plasma stability : Measuring half-life in human plasma using LC-MS to predict in vivo bioavailability .

What in vitro assays evaluate its pharmacological potential?

Advanced
Common assays include:

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases at 1 µM concentration to identify selectivity .
  • Cytotoxicity (MTT assay) : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
  • CYP450 inhibition : Assess metabolic interference using human liver microsomes .

How can analogues be designed to improve solubility or target affinity?

Advanced
Analogue design strategies:

  • Bioisosteric replacement : Substitute the difluorophenyl group with trifluoromethylpyridine to enhance water solubility .
  • Pro-drug approaches : Introduce phosphate esters at the pyrimidine oxygen for pH-dependent release .
  • Fragment-based drug discovery : Optimize the pyrrole moiety using X-ray crystallography of target-bound complexes .

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